molecular formula C13H18N2O2 B3009600 Methyl 2-(4-methylpiperazino)benzoate CAS No. 773873-96-4

Methyl 2-(4-methylpiperazino)benzoate

Cat. No.: B3009600
CAS No.: 773873-96-4
M. Wt: 234.299
InChI Key: CCGKFTBYGATDLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(4-methylpiperazino)benzoate is a chemical compound with the molecular formula C13H18N2O2 and a molecular weight of 234.3 g/mol . It is characterized by the presence of a benzoate group attached to a piperazine ring, which is further substituted with a methyl group. This compound is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

Methyl 2-(4-methylpiperazino)benzoate is utilized in several scientific research fields, including:

Safety and Hazards

The safety data sheet for “Methyl 2-(4-methylpiperazino)benzoate” indicates that it may cause severe skin burns and eye damage, and may cause respiratory irritation . It is harmful if swallowed or in contact with skin .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-methylpiperazino)benzoate typically involves the reaction of 2-chlorobenzoic acid with 4-methylpiperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then esterified using methanol and a catalyst such as sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-methylpiperazino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized benzoate derivatives.

    Reduction: Reduced piperazine derivatives.

    Substitution: Substituted piperazine derivatives with various functional groups.

Mechanism of Action

The mechanism of action of Methyl 2-(4-methylpiperazino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring plays a crucial role in binding to these targets, leading to modulation of their activity. The benzoate group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-ethylpiperazino)benzoate
  • Methyl 2-(4-phenylpiperazino)benzoate
  • Methyl 2-(4-methylpiperidino)benzoate

Comparison

Methyl 2-(4-methylpiperazino)benzoate is unique due to the presence of the methyl group on the piperazine ring, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound exhibits distinct binding affinities and pharmacokinetic properties, making it a valuable tool in research and development .

Properties

IUPAC Name

methyl 2-(4-methylpiperazin-1-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-14-7-9-15(10-8-14)12-6-4-3-5-11(12)13(16)17-2/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCGKFTBYGATDLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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